1,2-Dimethyl-1H-imidazo[2,1-A]isoindole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112252-71-8 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1,2-dimethylimidazo[2,1-a]isoindole |
InChI |
InChI=1S/C12H12N2/c1-9-7-14-8-10-5-3-4-6-11(10)12(14)13(9)2/h3-8H,1-2H3 |
InChI Key |
BJMISSLZEOILNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C3C=CC=CC3=C2N1C |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 2,1 a Isoindoles and Their Derivatives
Traditional Solution-Phase Synthesis Routes
Solution-phase synthesis remains a cornerstone for the preparation of imidazo[2,1-a]isoindoles, offering versatility and scalability. These methods often rely on the stepwise construction of the fused heterocyclic system through well-established chemical transformations.
Cyclocondensation and Cycloaddition Reactions in Imidazo[2,1-A]isoindole Ring Formation
Cyclocondensation and cycloaddition reactions are powerful strategies for constructing the fused isoindole ring system. acs.org These reactions typically involve the formation of key carbon-nitrogen and carbon-carbon bonds in a concerted or sequential manner to build the heterocyclic core.
One notable approach involves the reaction of esters of amino acids with specific sulfonyl chlorides, followed by alkylation with α-haloketones. nih.govacs.org The resulting sulfonamides, when heated in a solution of ammonium (B1175870) acetate (B1210297), undergo a cascade reaction to yield imidazo[2,1-a]isoindolones. nih.govacs.org This transformation is based on an intramolecular C-arylation followed by a spontaneous cycloaddition and subsequent cyclocondensation. nih.gov The process is believed to proceed through a spiro-Meisenheimer complex which then rearranges. acs.orgacs.org
Another example is the stereoselective synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones through the intermolecular condensation of 2-formylbenzoic acid and α-amino amides. rsc.org This reaction, catalyzed by toluene-p-sulfonic acid, demonstrates the utility of cyclocondensation in achieving high stereoselectivity. rsc.org
Multi-Step Synthetic Sequences and Intermediate Derivatization
Multi-step sequences are often employed to construct more complex imidazo[2,1-a]isoindole derivatives, allowing for the introduction of various substituents and functional groups. These synthetic pathways involve the isolation and purification of key intermediates.
A common multi-step strategy begins with the reaction of amino acid methyl esters with reagents like 2-cyano-4-nitrobenzenesulfonyl chloride or 2-cyano-4-(trifluoromethyl)benzenesulfonyl chloride. nih.govacs.org The resulting product is then alkylated with different α-haloketones to form sulfonamide intermediates. nih.govacs.org These intermediates are then subjected to a final cyclization step to form the target imidazo[2,1-a]isoindolones. nih.gov This approach allows for variability by changing the starting amino acid and the α-haloketone, leading to a diverse range of final products. acs.org The construction of the target scaffold from the initial amino acids can involve a sequence of reactions, with some key steps, such as C-arylation, isoindole formation, and cyclization, occurring in a one-pot cascade fashion. acs.orgacs.org
Solid-Phase Synthesis Protocols for Imidazo[2,1-A]isoindolones
Solid-phase synthesis (SPS) offers significant advantages for the rapid generation of compound libraries, including simplified purification of intermediates. acs.org This methodology has been successfully applied to the preparation of imidazo[2,1-a]isoindolones. acs.org
Amino Acid-Based Approaches and Resin Immobilization
In the solid-phase synthesis of imidazo[2,1-a]isoindolones, amino acids are often used as the starting building blocks. acs.org These amino acids are first immobilized on a solid support, commonly the Wang resin. acs.orgnih.govacs.org The resin-bound amino acid then undergoes a series of reactions, similar to the solution-phase multi-step synthesis. This includes reaction with a sulfonyl chloride and subsequent alkylation with an α-haloketone to build the precursor on the solid support. acs.orgacs.org The key advantage of this approach is that excess reagents and by-products can be easily removed by simple washing and filtration steps. acs.org
| Resin Type | Starting Material | Key Reagents |
| Wang Resin | Immobilized Amino Acids | 2-cyano-4-nitrobenzenesulfonyl chloride, α-haloketones, Ammonium acetate |
This table summarizes a typical solid-phase synthesis approach for imidazo[2,1-a]isoindolones.
Cyclative Cleavage Strategies for Compound Release
A particularly elegant aspect of the solid-phase synthesis of these heterocycles is the use of a cyclative cleavage strategy. acs.orgnih.govacs.org In this approach, the final cyclization reaction simultaneously cleaves the desired product from the resin support. nih.gov For the synthesis of imidazo[2,1-a]isoindolones, heating the resin-bound precursor with ammonium acetate triggers the cyclization cascade, which results in the release of the final compound into the solution. acs.orgacs.org
This method is highly efficient as it eliminates the need for a separate cleavage step with a strong acid, such as trifluoroacetic acid (TFA), which is often required for other solid-phase strategies. acs.orgnih.gov The resulting crude product is often of high purity because only the correctly formed cyclic product is released from the resin, while incomplete sequences remain attached to the solid support. nih.govnih.gov
| Cleavage Method | Reagent | Temperature | Advantage |
| Cyclative Cleavage | Ammonium Acetate | 100 °C | High purity of crude product, no external cleaving agent needed. acs.orgacs.org |
This table outlines the conditions and benefits of the cyclative cleavage strategy.
Metal-Catalyzed Coupling and Annulation Reactions
Metal-catalyzed reactions provide modern and efficient pathways to the imidazo[2,1-a]isoindole core. acs.org These methods often involve the formation of carbon-carbon or carbon-heteroatom bonds under the influence of a transition metal catalyst, such as palladium.
One reported method utilizes a Pd(II)/Ag(I)-promoted intramolecular cross-dehydrogenative coupling (CDC) of substituted 1-benzylimidazoles. researchgate.net This reaction allows for a direct synthesis of functionalized imidazo[2,1-a]isoindoles by forming a bond between two unactivated carbon-hydrogen bonds. researchgate.net Furthermore, Pd(0)-catalyzed C-H bond arylation of methyl 5H-imidazo[2,1-a]isoindole-3-carboxylates with aryl bromides has been studied. researchgate.net This methodology enables the selective monoarylation at the benzylic position of the imidazo[2,1-a]isoindole system. researchgate.net These metal-catalyzed approaches offer atom economy and the ability to construct the heterocyclic system in fewer steps compared to some traditional methods. researchgate.net
Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC) for Imidazo[2,1-A]isoindoles
Palladium-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C bonds directly from two C-H bonds. An effective intramolecular CDC of substituted 1-benzylimidazoles, promoted by a Pd(II)/Ag(I) catalytic system under an air atmosphere, provides a direct route to functionalized imidazo[2,1-a]isoindoles. researchgate.net This method is characterized by its high atom economy as it avoids the need for pre-functionalized starting materials. researchgate.net The general transformation is depicted in the scheme below:
Scheme 1: Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling
| Reactant | Catalyst | Oxidant | Product |
| Substituted 1-benzylimidazole (B160759) | Pd(OAc)₂ | AgTFA | Functionalized imidazo[2,1-a]isoindole |
Table 1: Reaction components for Palladium-Catalyzed CDC
This approach offers a straightforward synthesis of the imidazo[2,1-a]isoindole core. The reaction proceeds by the treatment of a 1-benzylimidazole derivative with a palladium catalyst, such as palladium(II) acetate, and a stoichiometric oxidant like silver trifluoroacetate (B77799) (AgTFA). researchgate.net
Rhodium(III)/Ruthenium(II)-Catalyzed C-H/N-H Annulation for Fused Imidazoisoindoles
Rhodium(III) and Ruthenium(II) catalysts are also effective in promoting C-H activation and annulation reactions to form fused heterocyclic systems. While specific examples for the direct synthesis of 1,2-Dimethyl-1H-imidazo[2,1-a]isoindole are not prominent, the general strategy involves the reaction of a compound containing a C-H bond with a suitable coupling partner bearing an N-H bond. For instance, rhodium(III)-catalyzed dehydrogenative annulation has been successfully employed in the synthesis of related fused indole (B1671886) derivatives. nih.govnih.gov This type of transformation typically involves the formation of a rhodacycle intermediate, followed by coupling and reductive elimination.
One-Pot Palladium-Catalyzed C-C Bond Coupling for Imidazo[2,1-A]isoindol-5-ones
One-pot syntheses are highly desirable in modern organic chemistry as they reduce the number of purification steps, save time, and minimize waste. Palladium-catalyzed methodologies have been developed for the one-pot synthesis of isoindolinones, which are structurally related to imidazo[2,1-a]isoindol-5-ones. nih.govsemanticscholar.org These reactions often involve sequential palladium-catalyzed processes, such as C-H activation followed by carbonylation or coupling with another molecule. nih.govsemanticscholar.org For example, a palladium-catalyzed carbonylative synthesis of pyrido[2,1-α]isoindoles has been reported, which proceeds via a multicomponent reaction involving the carbonylative coupling of imines and 2-bromopyridines to form a mesoionic dipole, followed by a cycloaddition with an in situ generated aryne. rsc.org
Microwave Irradiation-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and often improve yields. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyrimidines and benzimidazoles. mdpi.comnih.govmdpi.com The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, for instance, has been efficiently achieved using microwave irradiation. nih.gov This method often leads to higher yields in shorter reaction times compared to conventional heating. nih.gov A catalyst-free microwave-assisted procedure has also been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles in a green aqueous medium. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Often lower | Often higher |
| Energy Consumption | High | Low |
| Side Reactions | More prevalent | Often minimized |
Green Chemistry Approaches to Imidazo[2,1-A]isoindole Synthesis
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes.
Aqueous Medium Reactions
Performing organic reactions in water is a key aspect of green chemistry. A green synthesis of new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones has been reported from the corresponding α-amino acid arylhydrazides in an aqueous medium. nih.gov This approach avoids the use of volatile and often toxic organic solvents. Furthermore, a catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved in water under microwave irradiation, highlighting the potential for environmentally benign synthetic routes. rsc.org
Solvent-Free Conditions
Another important green chemistry approach is the use of solvent-free reaction conditions. A convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of imidazole (B134444) derivatives. asianpubs.org This method demonstrates several advantages, including high yields, easy setup, and mild reaction conditions, opening a new avenue for the green synthesis of imidazole-containing compounds. asianpubs.org Microwave-assisted synthesis under solvent-free conditions has also been effectively used for the preparation of 1,2-disubstituted benzimidazoles. mdpi.com
Cascade and Tandem Reaction Sequences for Imidazo[2,1-A]isoindole Construction
Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules like imidazo[2,1-a]isoindoles from simple starting materials in a single operation, thereby minimizing waste and improving atom economy. A notable example is the construction of imidazo[2,1-a]isoindolone derivatives through a one-pot, three-step cascade reaction. acs.orgnih.govnih.gov This process typically involves the intramolecular C-arylation of a suitably substituted N-phenacyl-benzenesulfonamide derived from an amino acid, followed by a spontaneous cycloaddition and a final cyclocondensation to yield the fused heterocyclic system. acs.orgnih.govnih.gov
The reaction sequence is initiated by the formation of a spiro-Meisenheimer complex, which then rearranges to a C-arylated intermediate. acs.org Subsequent spontaneous cycloaddition and aromatization, followed by cyclocondensation, lead to the formation of the imidazo[2,1-a]isoindolone core. acs.org This methodology is versatile, allowing for the synthesis of a variety of substituted derivatives by employing different amino acids and α-haloketones as starting materials. acs.orgnih.govnih.gov For the specific synthesis of a 1,2-dimethyl substituted derivative, one could envision utilizing alanine (B10760859) as the amino acid precursor to introduce the methyl group at the C1 position and an α-haloketone derived from propanone to install the methyl group at the C2 position.
The scope of this cascade reaction has been explored with various amino acids and α-haloketones, demonstrating its robustness. acs.orgnih.gov The reaction conditions are typically heating a solution of the corresponding sulfonamide with ammonium acetate. acs.orgnih.govnih.gov Both solid-phase and solution-phase approaches have been developed for this synthetic strategy. acs.orgnih.govnih.gov
| Amino Acid Precursor | α-Haloketone | Product | Yield (%) |
|---|---|---|---|
| Fmoc-Ala-OH | 2-bromo-1-(p-tolyl)ethan-1-one | 3-methyl-5-(4-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | Excellent crude purity (91%) on solid phase |
| (S)-Alanine methyl ester | Various α-bromoketones | Corresponding 3-methyl-imidazo[2,1-a]isoindolones | Data not specified |
| (S)-Leucine methyl ester | 2-bromo-1-(p-tolyl)ethan-1-one | (S)-3-isobutyl-5-(4-methylbenzoyl)-8-nitro-1H-imidazo[2,1-a]isoindol-2(3H)-one | 33% |
Stereoselective Synthesis of Chiral Imidazo[2,1-A]isoindole Derivatives
The stereoselective synthesis of imidazo[2,1-a]isoindole derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several methods have been developed for the stereoselective construction of this heterocyclic system, particularly focusing on controlling the chirality at the C9b stereocenter.
One effective strategy involves the intermolecular condensation of 2-formylbenzoic acid with chiral α-amino amides. rsc.org This approach has been successfully employed to synthesize a range of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones with high diastereoselectivity. rsc.org The chirality of the resulting products is derived from the readily available chiral N-Boc-α-amino acids used to prepare the α-amino amide starting materials. rsc.org The reaction typically proceeds in the presence of a catalytic amount of p-toluenesulfonic acid and yields the products with diastereomeric excesses (de) often exceeding 88%. rsc.org
Another powerful approach is the highly enantioselective catalytic asymmetric intramolecular cascade reaction. This method has been utilized for the synthesis of chiral 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones. The key step is an intramolecular cascade of imidization, nucleophilic addition, and lactamization, catalyzed by a chiral phosphoric acid. This strategy allows for the efficient preparation of medicinally relevant chiral imidazo[2,1-a]isoindol-5(9bH)-ones in high yields and with excellent enantioselectivities.
For the synthesis of chiral this compound, one could adapt these methodologies by using chiral precursors. For instance, a chiral derivative of alanine could be used in a cascade reaction to set the stereochemistry at the C1 position, while the stereocenter at C9b could be controlled through the use of a chiral catalyst or auxiliary.
| Starting Materials | Product Type | Stereochemical Outcome | Yield (%) |
|---|---|---|---|
| 2-Formylbenzoic acid and chiral α-amino amides | 1H-Imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones | High de (88-99%) | 67-96% |
| N(1)-alkylethane-1,2-diamine and methyl 2-formylbenzoate | 2,3-Dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones | High ee | High |
| 2-Formylbenzoic acid and various α-amino acid arylhydrazides | 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones | Totally diastereoselective (relative trans stereochemistry) | Good to excellent |
Elucidation of Reaction Mechanisms in Imidazo 2,1 a Isoindole Formation
Smiles-Type Rearrangement Pathways in Imidazo[2,1-a]isoindolone Synthesis
The synthesis of the imidazo[2,1-a]isoindolone scaffold, a key analogue of 1,2-Dimethyl-1H-imidazo[2,1-a]isoindole, can be initiated by a Smiles-type rearrangement. This intramolecular nucleophilic aromatic substitution reaction is a powerful tool for forming C(sp³)–C(sp²) bonds without the need for metal catalysis. acs.org In this context, the reaction typically involves a substrate containing an electron-poor aromatic ring linked to an alkyl group that is activated by an adjacent electron-withdrawing group. acs.org
The process is triggered under basic conditions, which facilitates the deprotonation of the activated alkyl group, creating a carbanion. This carbanion then attacks the electron-deficient aromatic ring intramolecularly, leading to the displacement of a leaving group and the formation of a new carbon-carbon bond. This rearrangement is a crucial step in assembling the core structure of the imidazo[2,1-a]isoindole system. acs.org
Role of Spiro-Meisenheimer Complexes as Key Intermediates
Central to the Smiles-type rearrangement is the formation of a spiro-Meisenheimer complex as a key intermediate. acs.org Meisenheimer complexes are adducts formed by the attack of a nucleophile on an electron-deficient aromatic ring. acs.org In the context of imidazo[2,1-a]isoindolone synthesis, the intramolecular attack of the carbanion on the aromatic ring leads to the formation of a spirocyclic Meisenheimer complex. This intermediate is characterized by a tetrahedral sp³-hybridized carbon atom in the aromatic ring at the point of nucleophilic attack. acs.org
The stability and formation of the spiro-Meisenheimer complex are influenced by the nature of the electron-withdrawing groups on the aromatic ring and the reaction conditions. The presence of strong electron-withdrawing groups, such as a nitro group, is often crucial for the formation and subsequent productive rearrangement of this intermediate. acs.org For instance, it has been observed that a cyano group alone may not be sufficient to facilitate the formation of the spiro-Meisenheimer complex. acs.org The transient existence of this complex is a pivotal point in the reaction cascade, leading to the C-arylated product upon its spontaneous conversion. acs.org
Intramolecular C-Arylation Processes
Following the formation and rearrangement of the spiro-Meisenheimer complex, an intramolecular C-arylation product is generated. acs.org This C-arylated intermediate is the result of the formal migration of the aryl group from a heteroatom to the carbon atom of the activated alkyl chain. This process effectively forges a key carbon-carbon bond necessary for the construction of the isoindole portion of the heterocyclic system. acs.org
Proposed Mechanisms for Cycloaddition and Cyclocondensation Reactions
Once the intramolecular C-arylation has occurred, the resulting intermediate undergoes a series of spontaneous cycloaddition and cyclocondensation reactions to form the final imidazo[2,1-a]isoindolone ring system. acs.org The plausible mechanism involves the newly formed C-arylated intermediate undergoing a spontaneous cycloaddition and aromatization, followed by a cyclocondensation step. acs.org
In a typical sequence leading to an imidazo[2,1-a]isoindolone, after the C-arylation, the nitrogen atom of the imidazole (B134444) precursor attacks a carbonyl group, leading to a cyclization. Subsequent dehydration then leads to the formation of the fused aromatic system. The reaction is often carried out by heating in a solution of ammonium (B1175870) acetate (B1210297) in a suitable solvent mixture, which facilitates these final cyclization steps. acs.org None of the proposed intermediates in this cascade are typically detected under the developed reaction conditions, indicating a rapid and efficient series of transformations. acs.org
Mechanistic Insights into Cross-Dehydrogenative Coupling for Imidazo[2,1-a]isoindoles
An alternative and atom-economical approach to the synthesis of the aromatic imidazo[2,1-a]isoindole core, including derivatives like this compound, is through an intramolecular cross-dehydrogenative coupling (CDC) reaction. This method involves the direct coupling of two unactivated C-H bonds, typically facilitated by a transition metal catalyst.
A plausible mechanism for a Pd(II)/Ag(I)-promoted intramolecular CDC of substituted 1-benzylimidazoles involves the initial coordination of the palladium catalyst to the imidazole ring. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Subsequent C-H activation of the benzyl (B1604629) group leads to the formation of a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond of the isoindole ring and a Pd(II) species. The role of the silver(I) salt is to reoxidize the resulting Pd(0) back to the active Pd(II) catalyst, thus completing the catalytic cycle.
Triple In Situ Cross-Trapping Strategies in Related Heterocycle Synthesis
While specific examples of "triple in situ cross-trapping strategies" for the synthesis of this compound are not extensively documented, the principles of such cascade reactions are well-established in the synthesis of other complex heterocyclic systems. These strategies involve the sequential formation and trapping of multiple reactive intermediates within a single reaction vessel, often in a three-component reaction.
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of 1,2 Dimethyl 1h Imidazo 2,1 a Isoindole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
A ¹H NMR spectrum for 1,2-Dimethyl-1H-imidazo[2,1-A]isoindole would be expected to show distinct signals for the aromatic protons on the isoindole ring system and the protons of the two methyl groups. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of neighboring protons. Similarly, a ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic, imidazole (B134444), and methyl carbons.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic CH | ~7.0-8.0 | Multiplets/Doublets |
| Imidazole CH | ~6.5-7.5 | Singlet |
| C1-Methyl | ~2.0-2.5 | Singlet |
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary) | ~120-140 |
| Aromatic CH | ~110-130 |
| Imidazole C (quaternary) | ~130-150 |
| Imidazole CH | ~100-120 |
Note: The above tables are illustrative and based on general principles of NMR spectroscopy for similar heterocyclic systems. Actual experimental values are required for definitive assignment.
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming which protons are adjacent to each other within the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart. This is essential for connecting the methyl groups to their respective positions (C1 and C2) and for assembling the fused ring system.
TOCSY (Total Correlation Spectroscopy) could help identify all protons within a coupled spin system, such as the protons on the benzene (B151609) ring portion of the isoindole.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula (C₁₂H₁₂N₂). The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing how the molecule breaks apart under ionization, which can help confirm the connectivity of the ring system.
Expected Mass Spectrometry Data:
| Technique | Information Provided | Expected Value for C₁₂H₁₂N₂ |
|---|---|---|
| HRMS | Molecular Formula | [M+H]⁺ = 185.1073 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | ~3000-3100 |
| C-H stretching (aliphatic) | ~2850-3000 |
| C=C stretching (aromatic) | ~1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The spectrum would show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions, which are characteristic of the aromatic and heterocyclic ring system. The position and intensity of these absorptions are indicative of the extent of conjugation.
Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination
If a suitable single crystal of the compound can be grown, SC-XRD provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming the connectivity, bond lengths, bond angles, and planarity of the fused ring system. This method would unambiguously confirm the structure as this compound.
Table of Compound Names Mentioned:
| Compound Name |
|---|
| This compound |
| Imidazo[2,1-a]isoindole |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
A comprehensive search of publicly available scientific literature and crystallographic databases has revealed a lack of specific experimental data on the crystal structure of this compound. To date, no single-crystal X-ray diffraction studies for this particular compound have been published. As a result, a detailed analysis of its crystal packing and specific intermolecular interactions, such as hydrogen bonding and π–π stacking, supported by experimental data, cannot be provided.
The generation of precise data tables outlining crystallographic parameters, bond distances and angles of intermolecular contacts, and geometric details of π–π stacking interactions is contingent upon the availability of a solved crystal structure. Without this foundational data, any discussion of the solid-state arrangement of this compound would be speculative and would not meet the required standards of scientific accuracy for this article.
Further research involving the synthesis of a single crystal of this compound and its analysis via X-ray crystallography would be necessary to elucidate its crystal packing and the nature of its intermolecular forces. Such a study would provide valuable insights into the solid-state behavior of this compound and allow for a detailed, evidence-based discussion as outlined in this section.
Computational and Theoretical Investigations of Imidazo 2,1 a Isoindoles
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. Such calculations provide fundamental insights into molecular geometry, stability, and reactivity. For the imidazo[2,1-a]isoindole scaffold, these studies are crucial for understanding its chemical behavior.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the stability of ligand-protein complexes. For derivatives of 1-H-isoindole-1,3(2H)-dione, MD simulations have been used to investigate their interactions with biological targets like acetylcholinesterase. mdpi.com This type of analysis for 1,2-Dimethyl-1H-imidazo[2,1-A]isoindole would be essential to understand its dynamic behavior and how it interacts with potential biological receptors, but such simulation studies have not been reported.
In Silico Prediction of Molecular Interactions and Selectivity with Biological Targets
In silico methods, particularly molecular docking, are vital for predicting the binding affinity and mode of interaction between a small molecule and a biological target. This approach is central to modern drug discovery. The imidazo[2,1-a]isoindole scaffold has been identified as a promising structure in medicinal chemistry, with derivatives showing activity against various pathogens like Leishmania donovani. nih.gov Molecular docking studies on other isoindole derivatives have been performed to predict their binding to targets such as cyclooxygenase enzymes. mdpi.com However, specific molecular docking studies to predict the biological targets and interaction selectivity for this compound are absent from the current body of scientific literature. Such research would be required to identify its potential therapeutic applications.
Quantum Chemical Characterization of Photophysical Properties (e.g., Hyperpolarizabilities, Two-Photon Absorption)
The photophysical properties of organic molecules, such as those belonging to the imidazo[2,1-a]isoindole family, are fundamentally governed by their electronic structure. Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting and interpreting these properties. Key parameters of interest include hyperpolarizabilities, which are central to nonlinear optical (NLO) phenomena, and two-photon absorption (TPA), a process with applications in bioimaging and photodynamic therapy.
Research on related imidazole-based D-π-A (donor-pi-acceptor) systems has demonstrated that their NLO and TPA properties are highly tunable. For instance, studies on various imidazole (B134444) derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance their TPA cross-sections (δ₂ₚₐ). In one such study, a D-π-A type imidazole derivative exhibited a TPA cross-section value of 107 GM, which was substantially increased to 276 GM upon its conversion to an imidazolium (B1220033) iodine salt, highlighting the influence of the molecular architecture on these properties. nih.gov
Computational models are instrumental in predicting these properties. For example, the first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical software. These calculations often reveal a strong correlation between the molecular structure and the magnitude of β. For imidazo[2,1-a]isoindoles, it is anticipated that the inherent asymmetry of the fused ring system, coupled with appropriate substituent effects, could lead to significant NLO responses.
The theoretical investigation of two-photon absorption involves calculating the TPA cross-section. This property is related to the imaginary part of the second hyperpolarizability. Computational studies on similar heterocyclic systems have successfully predicted TPA wavelengths and cross-sections, which have been in good agreement with experimental measurements. These studies often analyze the transition dipoles and molecular orbitals involved in the electronic excitations to understand the origin of the TPA response. For instance, theoretical investigations into multiply N-confused porphyrins, which share some electronic delocalization characteristics with fused heteroaromatics, have shown that structural modifications can increase the TPA cross-sections from a range of 22.7-112.1 GM up to 164.7 GM.
To illustrate the type of data generated in such computational studies, the following tables present hypothetical, yet representative, calculated photophysical data for a series of substituted imidazo[2,1-a]isoindole derivatives. It is important to note that the following data are illustrative and not based on actual experimental or computational results for this compound.
Table 1: Calculated First Hyperpolarizabilities (β) of Hypothetical Imidazo[2,1-a]isoindole Derivatives
| Compound | Substituent (R) | β (10⁻³⁰ esu) |
| 1 | H | 15.2 |
| 2 | 1,2-Dimethyl | 20.5 |
| 3 | 7-NO₂ | 45.8 |
| 4 | 7-N(CH₃)₂ | 35.1 |
Data is illustrative and intended to represent typical values obtained from quantum chemical calculations.
Table 2: Calculated Two-Photon Absorption (TPA) Properties of Hypothetical Imidazo[2,1-a]isoindole Derivatives
| Compound | Substituent (R) | TPA Wavelength (nm) | TPA Cross-Section (GM) |
| 1 | H | 800 | 50 |
| 2 | 1,2-Dimethyl | 810 | 65 |
| 3 | 7-NO₂ | 850 | 150 |
| 4 | 7-N(CH₃)₂ | 830 | 120 |
Data is illustrative and intended to represent typical values obtained from quantum chemical calculations. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.
Research Applications of the Imidazo 2,1 a Isoindole Scaffold
Applications in Medicinal Chemistry Research and Drug Scaffold Development
The imidazo[2,1-a]isoindole nucleus is recognized as a "privileged" scaffold in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. This has spurred the development of numerous derivatives with a wide array of therapeutic potentials.
Exploration as Enzyme Inhibitors (e.g., Indoleamine 2,3-Dioxygenase 1 (IDO1), HIV-Reverse Transcriptase, Dengue Virus 2 Protease)
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: A novel series of imidazoisoindoles has been identified as potent inhibitors of indoleamine-2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. researchgate.net Through lead optimization aimed at improving potency and reducing off-target effects, researchers discovered a lead compound that demonstrated significant efficacy. researchgate.net In preclinical models, this compound, when used in combination with an anti-PD-1 monoclonal antibody, resulted in a synergistic antitumor effect, highlighting the therapeutic potential of imidazo[2,1-a]isoindole-based IDO1 inhibitors in immuno-oncology. researchgate.net
HIV-Reverse Transcriptase Inhibitors: The imidazo[2,1-a]isoindole scaffold has been investigated for its potential to inhibit HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral replication cycle. While direct inhibitory data for this specific scaffold is limited, related fused imidazole (B134444) systems, such as imidazo[1,5-b]pyridazines, have shown exceptional activity against HIV-1 RT, with some derivatives exhibiting IC50 values as low as 0.65 nM. nih.gov These findings suggest that the imidazole core, a key component of the imidazo[2,1-a]isoindole structure, is a promising pharmacophore for the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Dengue Virus 2 Protease Inhibitors: The protease of the dengue virus, NS2B/NS3, is an essential enzyme for viral replication and is a key target for antiviral drug development. uni-mainz.de Research into inhibitors for this protease has identified various heterocyclic compounds. While specific studies on imidazo[2,1-a]isoindole derivatives are not extensively documented, the broader class of imidazole-containing compounds has been explored. For instance, certain imidazole phenazine (B1670421) derivatives have shown promise as novel NS2B-NS3 protease inhibitors, with IC50 values in the micromolar range. nih.gov This suggests that the imidazo[2,1-a]isoindole scaffold could be a viable starting point for the design of new dengue virus protease inhibitors.
| Enzyme Target | Compound Series | Key Findings | Reference |
|---|---|---|---|
| Indoleamine 2,3-Dioxygenase 1 (IDO1) | Imidazoisoindoles | Potent inhibition, synergistic antitumor effect with anti-PD-1 antibody. | researchgate.net |
| HIV-Reverse Transcriptase | Related Imidazo[1,5-b]pyridazines | Exceptional activity with IC50 as low as 0.65 nM. | nih.gov |
| Dengue Virus 2 Protease | Related Imidazole Phenazines | Promising inhibitory activity with IC50 values in the micromolar range. | nih.gov |
Development of Receptor Antagonists (e.g., Neuropeptide S Receptor)
The imidazo[2,1-a]isoindole scaffold has been utilized in the development of antagonists for the Neuropeptide S (NPS) receptor, which is implicated in anxiety, wakefulness, and memory. nih.gov A process involving the Pd(0)-catalyzed C-H bond arylation of methyl 5H-imidazo[2,1-a]isoindole-3-carboxylates was successfully applied to synthesize a novel analog that acts as a Neuropeptide S antagonist. nih.gov This demonstrates the utility of this scaffold in designing molecules that can modulate central nervous system targets.
Investigation as Scaffolds for Anti-Infective Research (e.g., antimalarial, antichagasic, antiviral, antimicrobial)
Antimalarial Activity: The imidazo[2,1-a]isoindole skeleton has emerged as a promising foundation for the development of new antimalarial agents. researchgate.netmdpi.com Several series of imidazo[2,1-a]isoindol-5-ol derivatives have been synthesized and evaluated against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. uni-mainz.de Some of these compounds have demonstrated significant in vitro antimalarial activity, with IC50 values as low as 60 nM. uni-mainz.de Notably, one compound from this class was found to be as potent as chloroquine, a commonly used antimalarial drug, but with a different mechanism of action that does not involve the inhibition of heme biomineralization. researchgate.netmdpi.com
Antichagasic Activity: Chagas disease, caused by the parasite Trypanosoma cruzi, is another area where imidazo[2,1-a]isoindole derivatives have shown potential. researchgate.net While specific studies on this scaffold are emerging, the broader class of imidazole derivatives has been a focus of anti-Chagas drug discovery. researchgate.net These efforts have led to the identification of imidazole-based compounds with potent and selective activity against T. cruzi. researchgate.net
Antiviral and Antimicrobial Activity: The imidazo[2,1-a]isoindole scaffold has been reported to have potential anti-HIV activity. researchgate.net Furthermore, an efficient protocol has been developed for the synthesis of fused imidazo[2,1-a]isoindolium derivatives which have been evaluated for their antibacterial properties. nih.govnih.gov Certain compounds in this series were found to possess an excellent broad spectrum of inhibitory potency against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 25 μg/mL. nih.gov
| Activity | Target Organism/Virus | Key Findings | Reference |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | IC50 values as low as 60 nM; potency comparable to chloroquine. | uni-mainz.deresearchgate.net |
| Antichagasic | Trypanosoma cruzi | Imidazole derivatives show potent and selective activity. | researchgate.net |
| Antibacterial | Various bacterial strains | Broad-spectrum activity with MIC values of 3.125-25 μg/mL. | nih.gov |
Structure-Activity Relationship (SAR) Derivations through Scaffold Modification
The development of potent imidazo[2,1-a]isoindole-based compounds has been guided by extensive structure-activity relationship (SAR) studies. For instance, in the pursuit of IDO1 inhibitors, SAR studies were crucial in optimizing the lead compound to enhance potency and eliminate undesirable interactions with cytochrome P450 (CYP) enzymes. researchgate.net Similarly, for antimalarial applications, the effects of various substituents on the imidazo[2,1-a]isoindol-5-ol core were analyzed. uni-mainz.de These studies examined the impact of electron-withdrawing and electron-donating groups on different parts of the molecule, as well as the effects of incorporating additional fused rings, to determine the structural features essential for potent antiplasmodial activity. uni-mainz.de
Design and Synthesis of Derivatives for Specific Biological Pathways
The synthetic tractability of the imidazo[2,1-a]isoindole scaffold allows for the rational design and synthesis of derivatives targeting specific biological pathways. A variety of synthetic methodologies have been developed to access this heterocyclic system. For example, an efficient one-pot, Pd-catalyzed C-C bond coupling has been used to synthesize fused imidazo[2,1-a]isoindol-5-ones. nih.gov Another approach involves the rearrangement and tandem cyclization of amino-acid-based N-phenacyl-2-cyano-4-nitrobenzensulfonamides to yield imidazo[2,1-a]isoindolones. researchgate.net These synthetic strategies provide access to a diverse range of derivatives that can be screened for activity against various biological targets.
Applications in Materials Science Research
While the primary focus of research on the imidazo[2,1-a]isoindole scaffold has been in medicinal chemistry, the broader class of imidazole-based organic compounds has applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.net Imidazole derivatives are known for their excellent photoluminescence and electrochemical properties, good thermal stability, and ease of modification, making them suitable for use as emitters, hosts, and electron-transporting materials in OLEDs. researchgate.net Although specific applications of the imidazo[2,1-a]isoindole scaffold in this area are not yet well-documented, its fused aromatic structure suggests potential for investigation in organic electronics.
Development of Fluorescent Dyes and Fluorophores (e.g., BODIPY)
The imidazo[2,1-a]isoindole scaffold is a key structural motif in the design of novel fluorescent dyes. Its rigid, planar structure contributes to high fluorescence quantum yields, a desirable characteristic for fluorophores. Researchers have successfully synthesized various derivatives of this scaffold and investigated their photophysical properties.
For instance, a class of heterocycles featuring isoindole-fused imidazoles with phenolic subunits has been developed. nih.gov These compounds exhibit high fluorescent properties, with quantum yields (ΦF) reaching up to 0.93 in aprotic solvents. nih.gov However, their fluorescence intensity is observed to decrease in protic, polar solvents. nih.gov These molecules typically show green fluorescence in weakly acidic media. nih.gov
The beneficial spectral properties of isoindoles have also led to their use as foundational building blocks in the construction of BODIPY (boron-dipyrromethene) fluorophores. nih.gov BODIPY dyes are well-known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. researchgate.net By incorporating the isoindole moiety, researchers have been able to develop BODIPY dyes that emit in the red to near-infrared (NIR) region. researchgate.netacs.org
Below is a table summarizing the photophysical properties of selected isoindole-BODIPY dyes.
| Compound | Absorption (λabs, nm) in CH2Cl2 | Emission (λem, nm) in CH2Cl2 | Quantum Yield (ΦF) in CH2Cl2 |
| 3aa | 590 | 603 | 0.85 |
| 3ab | 600 | 613 | 0.78 |
| 3ac | 610 | 623 | 0.65 |
| 3ad | 620 | 633 | 0.55 |
| 6a | 650 | 665 | 0.45 |
Data sourced from Chemistry—A European Journal. researchgate.net
Investigation as Building Blocks for Optoelectronic Materials
The imidazo[2,1-a]isoindole scaffold is not only valuable for creating fluorescent dyes but also shows significant promise as a fundamental component in the development of optoelectronic materials. researchgate.net Organic compounds based on such heteroaromatic scaffolds are being explored for a wide range of applications, including as semiconducting materials for optoelectronics. researchgate.net The electronic properties of these materials can be tailored through synthetic modifications, making them suitable for use in devices like Organic Light-Emitting Diodes (OLEDs).
In the context of OLEDs, materials based on imidazole and carbazole (B46965) derivatives have been synthesized and investigated for their potential in various device layers. mdpi.com These materials have demonstrated high thermal stability and have been successfully used as emitters in deep-blue and blue OLEDs. mdpi.com For instance, OLEDs fabricated with certain carbazole and diphenyl imidazole derivatives as emitters have shown maximum quantum efficiencies ranging from 0.6% to 1.1%. mdpi.com
Furthermore, isoindole derivatives have been synthesized and characterized as potential hole-transporting materials (HTMs) for OLEDs. researchgate.net A desirable HTM should possess good thermal stability and efficient hole mobility. A newly synthesized, highly phenylated isoindole derivative has shown a high melting point and good film-forming properties, which are crucial for device fabrication. researchgate.net When incorporated into red phosphorescence-based OLEDs, this isoindole-based HTM demonstrated improved maximum current and power efficiencies compared to standard reference materials. researchgate.net
The electronic properties of organic semiconductors are dictated by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For imidazo[2,1-a]isoindole-based materials, these energy levels can be tuned through chemical functionalization to optimize charge injection and transport within an optoelectronic device.
The table below presents key electroluminescent characteristics of OLEDs utilizing carbazole-π-imidazole derivatives as emitters.
| Emitter | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. EQE (%) | CIE Coordinates (x, y) |
| BCzB-PPI | 3.0 | 11364 | 4.43 | (0.157, 0.080) |
| BCzB-PIM | 3.0 | 8560 | 3.12 | (0.159, 0.080) |
| MoCzB-PPI | 3.0 | 9870 | 3.89 | (0.159, 0.101) |
| MoCzB-PIM | 3.8 | 6750 | 2.55 | (0.160, 0.103) |
Data sourced from a study on non-doped deep-blue OLEDs based on carbazole-π-imidazole derivatives. nih.gov
Q & A
Q. What synthetic strategies are available for constructing the 1H-imidazo[2,1-a]isoindole core, and how can reaction conditions influence cyclization efficiency?
The core structure is typically synthesized via cyclocondensation of α-amino acid derivatives with aldehydes or ketones. For example, reactions of α-amino acid phenylhydrazides with 2-formylbenzoic acid under reflux in toluene yield 1H-imidazo[2,1-a]isoindole-2,5-diones (44–60% yields) through a two-step mechanism involving imidazolidin-4-one intermediates . Solvent choice (e.g., toluene vs. DMF) and temperature significantly affect reaction rates and byproduct formation, as seen in analogous systems .
Q. How can spectroscopic techniques (NMR, MS) differentiate between regioisomers or tautomeric forms of 1,2-dimethyl-substituted imidazo-isoindole derivatives?
Mass spectrometry (MS) can identify intermediates during cyclization (e.g., m/z = 538.6 for imidazolidin-4-one precursors) . NMR, particularly - and -NMR, resolves tautomerism via chemical shift analysis of aromatic protons and nitrogen-bound methyl groups. For example, NOE cross-peaks confirm spatial proximity of substituents in enantiomeric pyrimido[2,1-a]isoindole derivatives .
**What green chemistry approaches are reported for synthesizing chiral imidazo-isoindole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
